molecular formula C14H15NO2 B2750379 2-Phenyl-2-azaspiro[4.4]nonane-1,3-dione CAS No. 856068-76-3

2-Phenyl-2-azaspiro[4.4]nonane-1,3-dione

Cat. No.: B2750379
CAS No.: 856068-76-3
M. Wt: 229.279
InChI Key: RWTGTSYAWVDYBT-UHFFFAOYSA-N
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Description

Contextualization within Spirocyclic Imide Chemistry Research

Spirocyclic compounds, which feature two rings connected by a single common atom, are gaining prominence in chemical research. The spirocyclic imide motif, in particular, is a key component in a variety of biologically active molecules. The imino group is recognized as a crucial pharmacophore in several natural marine biotoxins, contributing significantly to their biological activity. nih.gov The rigid, three-dimensional structure of the spirocyclic framework can lock a molecule's conformation, which is highly advantageous in drug design for optimizing the orientation of binding elements and enhancing selectivity for biological targets. uow.edu.au Research into spirocyclic imides often involves synthetic strategies like intramolecular Diels-Alder reactions to construct the core spirocyclic system. mdpi.com The study of 2-Phenyl-2-azaspiro[4.4]nonane-1,3-dione and its derivatives contributes to the broader understanding of how the combination of a spiro center and an imide functional group influences molecular properties and biological interactions.

Significance of Azaspirocyclic Scaffolds in Modern Chemical Research and Development

Azaspirocyclic scaffolds, which incorporate a nitrogen atom within the spirocyclic system, are of considerable relevance for chemistry-driven drug discovery. researchgate.net The introduction of spirocyclic elements is an attractive strategy for increasing molecular complexity and the fraction of sp3-hybridized carbons (Fsp3) without significantly increasing molecular weight. researchgate.netresearchgate.net A higher Fsp3 value often correlates with improved physicochemical properties, such as enhanced solubility and metabolic stability, which increases the probability of success in clinical development. researchgate.net

The inherent three-dimensionality of azaspirocyclic scaffolds allows medicinal chemists to move away from traditional "flat" aromatic structures, providing more controlled spatial orientation of functional groups for interaction with biological targets. uow.edu.au These scaffolds can be used to refine the selectivity of drug candidates and diminish side effects. uow.edu.au Consequently, azaspirocycles are increasingly utilized as innovative building blocks in the synthesis of novel therapeutics for a range of diseases, including neurological, infectious, and metabolic conditions, as well as cancer. researchgate.netresearchgate.net

Historical and Current Research Trends Pertaining to N-Substituted Spiro-Imides

Research into N-substituted spiro-imides, particularly derivatives of 2-azaspiro[4.4]nonane-1,3-dione, has historically focused on their potential as anticonvulsant agents. Systematic structure-activity relationship (SAR) studies have been conducted on various series of these compounds.

A significant body of research has explored the anticonvulsant activity of N-substituted 2-azaspiro[4.4]nonane-1,3-diones. Studies have synthesized and tested derivatives with different substituents on the imide nitrogen atom, including:

N-phenylamino derivatives: A series of N-phenylamino derivatives of 2-azaspiro[4.4]nonane-1,3-dione were synthesized and evaluated for anticonvulsant activity. It was found that the presence and position of methyl or trifluoromethyl groups on the phenyl ring significantly influenced their potency in subcutaneous metrazole seizure threshold (sc. Met) tests. researchgate.netrsc.org

N-benzyl derivatives: N-benzyl derivatives were also investigated. In a comparative study, N-benzyl derivatives with fluoro and trifluoromethyl substituents, particularly at the 2-position of the aryl ring, were found to be the most active anticonvulsants in maximal electroshock (MES) tests. researchgate.net

N-phenyl derivatives: The direct introduction of a phenyl ring at the imide nitrogen atom was found to result in less active compounds compared to their N-benzyl or N-phenylamino counterparts in certain anticonvulsant assays. researchgate.netresearchgate.net

This trend suggests that while the 2-azaspiro[4.4]nonane-1,3-dione core is a promising scaffold, its biological activity is highly tunable through modification of the N-substituent. The linker between the nitrogen and the phenyl ring (e.g., -NH- or -CH2-) and the substitution pattern on the aromatic ring itself are critical determinants of anticonvulsant efficacy.

Summary of Anticonvulsant Activity for Selected N-Substituted 2-Azaspiro[4.4]nonane-1,3-dione Derivatives
Compound SeriesKey SubstituentPrimary Anticonvulsant Test ModelGeneral Activity FindingReference
N-phenylaminoMethyl or Trifluoromethyl on Phenyl RingSubcutaneous Metrazole (sc. Met)Potent activity observed, dependent on substituent position. researchgate.netrsc.org
N-benzylFluoro or Trifluoromethyl on Phenyl RingMaximal Electroshock (MES)Most active derivatives, especially with substituent at position-2. researchgate.net
N-phenylFluoro or Trifluoromethyl on Phenyl RingMES / sc. MetGenerally less active than N-benzyl or N-phenylamino analogs. researchgate.netresearchgate.net

Identification of Research Gaps and Future Perspectives for this compound Studies

The existing body of literature reveals a clear research gap concerning the this compound compound itself. The majority of studies have focused on its derivatives, particularly those with modified N-phenyl groups or linkers, driven by the search for potent anticonvulsants. The parent compound has been comparatively understudied, often serving as a reference or a synthetic precursor rather than the primary subject of investigation.

Future research perspectives for this compound could include:

Broader Biological Screening: Moving beyond anticonvulsant activity, the compound could be screened against a wider array of biological targets. The spirocyclic imide scaffold is known to exhibit diverse bioactivities, and this specific compound may possess unexplored therapeutic potential.

Synthetic Applications: Its utility as a building block for more complex spirocyclic architectures could be further explored. Its synthesis from cyclopentanone-1,1-dicarboxylic acid and aniline (B41778) serves as a basis for creating diverse chemical libraries.

Physicochemical and Computational Studies: Detailed investigation of its physicochemical properties (e.g., solubility, lipophilicity, metabolic stability) would provide valuable data for drug design. Computational modeling could elucidate its conformational preferences and electronic properties, offering insights into why it shows lower activity in some assays compared to its derivatives and guiding the design of new, more potent analogs.

Materials Science Applications: The rigid, well-defined structure of spiro compounds makes them interesting candidates for materials science. Exploring the potential of this compound in the development of novel polymers or organic materials could open new avenues of research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenyl-2-azaspiro[4.4]nonane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c16-12-10-14(8-4-5-9-14)13(17)15(12)11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWTGTSYAWVDYBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC(=O)N(C2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformation Studies of 2 Phenyl 2 Azaspiro 4.4 Nonane 1,3 Dione

Retrosynthetic Analysis and Strategic Disconnections for the 2-Phenyl-2-azaspiro[4.4]nonane-1,3-dione Core

A retrosynthetic analysis of this compound reveals several strategic bond disconnections that pave the way for logical synthetic routes. The primary disconnection points are the C-N bonds of the imide ring and the C-C bonds forming the cyclopentane (B165970) ring.

One logical approach involves disconnecting the imide C-N bonds, leading to aniline (B41778) and a spirocyclic anhydride (B1165640), specifically 2-oxaspiro[4.4]nonane-1,3-dione. This anhydride can be further deconstructed by disconnecting the spirocyclic core, suggesting a precursor like cyclopentanone (B42830) and a dicarboxylic acid derivative.

Alternatively, a disconnection strategy focusing on the formation of the spirocyclic carbon center can be envisioned. This could involve an intramolecular cyclization of a suitably functionalized pyrrolidine (B122466) derivative or the formation of the pyrrolidine ring onto a pre-existing cyclopentane scaffold. These disconnections highlight the key challenges in the synthesis: the stereoselective construction of the spirocenter and the efficient formation of the imide ring.

Conventional Synthetic Approaches for Spiro[4.4]nonane and Imide Ring Formation

Traditional methods for constructing the 2-azaspiro[4.4]nonane-1,3-dione scaffold have relied on established chemical transformations, including cycloaddition reactions, annulation and condensation strategies, and multi-component reactions.

Cycloaddition Reactions in the Construction of Azaspirocyclic Systems

Cycloaddition reactions offer a powerful tool for the convergent synthesis of cyclic and heterocyclic systems. In the context of 2-azaspiro[4.4]nonane derivatives, [3+2] cycloadditions have proven particularly effective. For instance, phosphine-catalyzed [3+2] cycloaddition of allenes with electron-deficient olefins can be employed to construct the cyclopentane ring of the spiro-system. While not directly reported for the phenyl-substituted target, this methodology provides a foundational strategy for assembling the core structure. The reaction of an appropriate allene (B1206475) with a maleimide (B117702) derivative could, in principle, lead to the desired spirocyclic imide framework.

Annulation and Condensation Strategies for Imide Synthesis

The formation of the imide ring is a critical step in the synthesis of this compound. A common and straightforward method involves the condensation of a primary amine, in this case, aniline, with a suitable dicarboxylic acid anhydride. The synthesis of various N-substituted phenyl succinimide (B58015) and glutarimide (B196013) derivatives has been achieved through the reaction of the corresponding anhydrides with primary aromatic amines. documentsdelivered.comosti.gov This approach is highly effective for the final step of the synthesis, assuming the prior construction of the spiro[4.4]nonane-dicarboxylic acid or its anhydride.

Annulation strategies, particularly those involving maleimides, have also been explored for the synthesis of related spirocyclic systems. These reactions often proceed through a cascade of bond-forming events to construct the fused ring system.

Multi-component Reactions (MCRs) in Scaffold Assembly

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer an efficient and atom-economical approach to scaffold assembly. While a specific MCR for the direct synthesis of this compound is not extensively documented, related strategies have been developed for other azaspiro compounds. For instance, a one-pot, three-component synthesis of azaspirononatriene derivatives has been reported, showcasing the potential of MCRs in constructing complex spirocyclic frameworks. nih.gov Adapting such a strategy could involve the reaction of a cyclopentane-based component, aniline, and a C2-synthon to assemble the desired scaffold in a convergent manner.

Advanced and Sustainable Synthetic Methodologies for this compound

In the quest for more efficient and environmentally benign synthetic methods, advanced catalytic approaches have emerged as powerful tools for the construction of complex molecules like this compound.

Catalytic Methods in Spiro-Imide Construction (e.g., Gold-catalyzed spirocyclization)

Catalytic methods, particularly those employing transition metals, have revolutionized the synthesis of spirocyclic compounds. Gold catalysis, in particular, has shown remarkable utility in promoting complex cyclization reactions. While direct gold-catalyzed synthesis of the target molecule has not been detailed, related gold-catalyzed spirocyclizations of terminal diynes have been developed to access azaspiro[4.4]nonenone systems. This methodology highlights the potential of gold catalysts to activate alkyne functionalities and orchestrate intricate bond formations, offering a promising avenue for future synthetic explorations toward this compound. The development of a gold-catalyzed process starting from readily available precursors could provide a highly efficient and atom-economical route to this important scaffold.

Below is a table summarizing various synthetic approaches to related azaspiro[4.4]nonane systems, which could be adapted for the synthesis of the target compound.

Reaction TypeReactantsCatalyst/ReagentProductYield (%)Reference
[3+2] Cycloaddition2-Methylene-γ-lactams and 2-butynoic acid derivativesPhosphine2-Azaspiro[4.4]nonan-1-ones- osti.govresearchgate.netuow.edu.auresearchgate.net
CondensationSpiro[4.4]nonane-1,4-dicarboxylic acid and Phenylhydrazine-N-Anilino-2-azaspiro[4.4]nonane-1,3-dione- researchgate.net
Multi-componentCyclohexyl isocyanide, DMAD, 4-Benzylidene-3-methylisoxazol-5(4H)-oneToluene, 110 °CAzaspirononatriene derivativeModerate to Good nih.gov

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has become a cornerstone in modern synthetic chemistry, offering significant advantages over conventional heating methods, such as dramatically reduced reaction times, improved yields, and enhanced product purity. nih.gov The application of microwave irradiation to the synthesis of heterocyclic compounds, including structures related to this compound, leverages the efficient and uniform heating of the reaction mixture. This technique is particularly effective for condensation reactions, which are often central to the formation of the imide ring.

The synthesis of the 2-azaspiro[4.4]nonane-1,3-dione core typically involves the condensation of cyclopentane-1,1-dicarboxylic acid or its anhydride equivalent with aniline. Under microwave irradiation, this reaction can be completed in minutes rather than hours. researchgate.net The process benefits from the rapid heating of polar reagents and solvents, which accelerates the rate of the dehydration and cyclization steps. organic-chemistry.orgnih.gov Microwave-assisted multicomponent reactions have also been developed for the efficient, one-pot synthesis of complex spiro heterocycles, demonstrating the power of this technology to streamline synthetic pathways. nih.govmdpi.com The use of polyphosphoric acid (PPA) esters under microwave conditions has also been shown to be an effective method for promoting the cyclization of amido alcohols to form related cyclic iminoethers, a strategy that could be adapted for spiro-imide synthesis. researchgate.net

Flow Chemistry and Continuous Synthesis Techniques

Flow chemistry, or continuous flow synthesis, represents a paradigm shift from traditional batch processing, offering superior control over reaction parameters, enhanced safety, and seamless scalability. spirochem.com In a flow reactor, reagents are pumped through a network of tubes where they mix and react, often passing through zones of controlled temperature and pressure. nih.gov This technology is particularly advantageous for reactions that are highly exothermic, involve hazardous intermediates, or require precise control to minimize byproduct formation. acs.org

The synthesis of spirocyclic compounds, including complex natural products, has been successfully accelerated using flow chemistry. syrris.comresearchgate.net For the synthesis of this compound, a continuous flow process could involve pumping a solution of the starting materials (e.g., cyclopentane-1,1-dicarboxylic acid and aniline) through a heated reactor coil to facilitate the condensation and cyclization. This approach allows for rapid optimization of reaction conditions, such as temperature, pressure, and residence time. Furthermore, inline purification and analysis modules can be integrated into the flow system, enabling a fully automated synthesis and workup process. spirochem.com The application of flow chemistry to the synthesis of N-arylhydroxylamines and other N-aryl compounds demonstrates its utility for transformations relevant to the target molecule's synthesis and derivatization. nih.govacs.orgmdpi.com

Green Chemistry Principles in Synthetic Route Design

The design of synthetic routes for this compound can be significantly improved by adhering to the principles of green chemistry. These principles advocate for the reduction or elimination of hazardous substances, maximization of atom economy, and enhancement of energy efficiency. youtube.com Key to this approach is the use of green chemistry metrics, such as Reaction Mass Efficiency (RME) and Process Mass Intensity (PMI), to quantify the environmental impact of a synthetic process. nih.govwiley-vch.demdpi.com

Several strategies can be employed to make the synthesis "greener":

Use of Greener Solvents: Replacing traditional, volatile organic solvents with more environmentally benign alternatives like water, ethanol, or supercritical fluids can drastically reduce the environmental footprint. nih.gov Microwave-assisted syntheses can often be performed in greener solvents or even under solvent-free conditions. mdpi.com

Catalysis: Employing catalytic amounts of reagents instead of stoichiometric quantities minimizes waste. For the synthesis of spiro-imides, solid acid catalysts or organocatalysts could replace corrosive mineral acids.

Atom Economy: The ideal synthesis incorporates all atoms from the starting materials into the final product. The condensation reaction to form the spiro-dione is inherently high in atom economy, with water being the only major byproduct.

By integrating these principles, the synthesis of this compound can be designed to be not only efficient but also environmentally responsible.

Derivatization and Functionalization Strategies of this compound

The phenyl ring of this compound is a prime target for functionalization to modulate the compound's electronic and steric properties. Standard electrophilic aromatic substitution reactions can be employed for this purpose.

Halogenation: Regioselective halogenation can be achieved using various reagents. The succinimide group is moderately deactivating, directing incoming electrophiles primarily to the meta and para positions. The use of N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS), provides a convenient method for halogenation under mild conditions. nih.gov Palladium-catalyzed C-H activation has emerged as a powerful tool for achieving high regioselectivity, often directing halogenation to the ortho position of the phenyl ring, a position that is typically difficult to access via classical methods. nih.gov Microwave irradiation can be used in conjunction with these methods to accelerate the reaction.

Alkylation: Friedel-Crafts alkylation can introduce alkyl groups onto the phenyl ring. The reaction typically employs an alkyl halide and a Lewis acid catalyst. The regioselectivity is governed by the directing effects of the imide group and any existing substituents on the ring. However, these reactions can be complicated by polyalkylation and carbocation rearrangements.

Direct functionalization of the quaternary spiro-carbon atom in the pre-formed this compound is chemically challenging due to steric hindrance and the lack of reactive sites. Therefore, strategies for introducing functionality at this center typically rely on building the spirocyclic core from appropriately substituted precursors. researchgate.net

One approach involves dearomatizing spirocyclization reactions, where an aromatic precursor is cyclized to form the spiro-center. mdpi.comnih.gov Another strategy is the use of multicomponent reactions where a functionalized starting material is incorporated directly into the spirocyclic skeleton during its formation. nih.gov For instance, synthetic routes starting from functionalized cyclopentane derivatives can be used to construct a spiro[4.4]nonane core that already bears desired substituents at the spiro-carbon or adjacent positions. researchgate.net While direct modification of the spiro-carbon remains an area for further research, the synthesis of analogs with functionality at this position is achievable through careful selection of starting materials.

The imide nitrogen of the 2-azaspiro[4.4]nonane-1,3-dione scaffold is a versatile point for diversification. Replacing the phenyl group with other aryl or alkyl moieties can significantly alter the biological and chemical properties of the molecule. This is typically achieved by condensing cyclopentane-1,1-dicarboxylic anhydride with a diverse range of primary amines.

Extensive research has been conducted on the synthesis of libraries of N-substituted 2-azaspiro[4.4]nonane-1,3-diones, particularly for screening as potential anticonvulsant agents. These studies have explored a wide variety of substituents on the N-phenyl ring, as well as the replacement of the phenyl group with benzyl (B1604629) and phenylamino (B1219803) moieties. The introduction of electron-withdrawing or electron-donating groups at different positions on the aryl ring has been shown to have a profound effect on the molecule's activity.

Below is a table summarizing selected N-substituted derivatives of the 2-azaspiro[4.4]nonane-1,3-dione core and their reported activities.

Compound IDN-SubstituentNotes
1 PhenylThe parent compound of this study.
2 (4-Methylphenyl)aminoInvestigated for anticonvulsant properties.
3 (2-Trifluoromethylphenyl)aminoInvestigated for anticonvulsant properties.
4 2-FluorobenzylShowed anticonvulsant activity.
5 3-TrifluoromethylphenylInvestigated for anticonvulsant properties.
6 3-[4-(2-Fluorophenyl)piperazin-1-yl]propylInvestigated for anticonvulsant activity and serotonin (B10506) receptor affinity.

These diversification strategies highlight the potential of the 2-azaspiro[4.4]nonane-1,3-dione scaffold as a template for developing new chemical entities with tailored properties. nih.gov

Reaction Mechanism Elucidation Studies for this compound Synthesis

The synthesis of this compound is achieved through a well-established synthetic route analogous to the formation of other N-substituted succinimides. The reaction proceeds via a two-step mechanism involving the initial formation of an intermediate amic acid, followed by an intramolecular cyclization to yield the final imide product. This process is predicated on the reaction between cyclopentane-1,1-diacetic anhydride and aniline.

The precursor, cyclopentane-1,1-diacetic acid, is a crucial starting material. Its synthesis can be accomplished through various methods, including the reaction of cyclopentanone with cyanoacetates and cyanoacetamide to form an intermediate β,β-tetramethylene-α,α'-dicyanoglutarimide, which is subsequently hydrolyzed to the diacetic acid.

Once the cyclopentane-1,1-diacetic anhydride is obtained, the elucidation of the reaction mechanism for the formation of the title compound is generally understood to follow these key steps:

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of the aniline molecule at one of the electrophilic carbonyl carbons of cyclopentane-1,1-diacetic anhydride. This leads to the opening of the anhydride ring.

Formation of the Amic Acid Intermediate: The initial nucleophilic attack results in the formation of a tetrahedral intermediate which subsequently collapses to form 1-(carboxymethyl)-1-(2-oxo-2-(phenylamino)ethyl)cyclopentane-1-carboxylic acid, commonly referred to as the amic acid or amidoacid intermediate. This intermediate is a stable, isolable species under certain conditions.

Intramolecular Cyclization (Imidization): The final step involves the intramolecular cyclization of the amic acid intermediate. This is typically achieved by heating the intermediate, often in the presence of a dehydrating agent or under conditions that facilitate the removal of water. The carboxylic acid group and the amide group react in an intramolecular fashion. The nitrogen atom of the amide attacks the carbonyl carbon of the carboxylic acid, leading to the formation of a new five-membered imide ring and the elimination of a molecule of water. The poor nucleophilicity of the amide nitrogen means this step often requires a significant energy input. nih.gov

A plausible reaction mechanism is depicted below:

Scheme 1: Proposed reaction mechanism for the synthesis of this compound.

This mechanistic pathway is consistent with the synthesis of structurally similar N-phenylsuccinimides, where the reaction of aniline with succinic anhydride proceeds through the same sequence of amidoacid formation followed by cyclization. nih.gov Alternative "greener" approaches for the synthesis of N-substituted succinimides have been developed, such as microwave-assisted synthesis in the absence of a solvent, which significantly reduces reaction times. nih.gov Another approach involves the direct reaction of a primary amine with succinic acid in hot water, which serves as both the solvent and a catalyst for the reaction. researchgate.net These modern synthetic strategies could potentially be adapted for the synthesis of this compound.

The table below summarizes the key stages and intermediates in the proposed reaction mechanism.

StepDescriptionIntermediate/Transition StateProduct
1 Nucleophilic attack of aniline on cyclopentane-1,1-diacetic anhydrideTetrahedral intermediate1-(carboxymethyl)-1-(2-oxo-2-(phenylamino)ethyl)cyclopentane-1-carboxylic acid (Amic acid)
2 Intramolecular cyclization (dehydration)Tetrahedral intermediateThis compound

Advanced Spectroscopic and Structural Elucidation Research Methodologies for 2 Phenyl 2 Azaspiro 4.4 Nonane 1,3 Dione and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopic Investigation

NMR spectroscopy serves as a cornerstone in the structural analysis of 2-Phenyl-2-azaspiro[4.4]nonane-1,3-dione, offering a window into the chemical environment of each nucleus within the molecule.

One-Dimensional (¹H, ¹³C NMR) Spectral Analysis for Structural Confirmation

The one-dimensional ¹H and ¹³C NMR spectra provide the fundamental confirmation of the molecular structure of this compound.

In the ¹H NMR spectrum, the protons of the phenyl group typically exhibit signals in the aromatic region, generally between δ 7.0 and 7.5 ppm. The integration of these signals corresponds to the five protons of the monosubstituted benzene (B151609) ring. The succinimide (B58015) ring protons, being adjacent to the carbonyl groups, are expected to resonate as a singlet at approximately δ 2.8 ppm, similar to that observed in N-phenylsuccinimide. nih.govresearchgate.net The protons of the spiro-fused cyclopentane (B165970) ring would present more complex splitting patterns in the aliphatic region of the spectrum, typically between δ 1.5 and 2.5 ppm, due to spin-spin coupling between neighboring protons.

The ¹³C NMR spectrum provides complementary information, confirming the presence of all 14 carbon atoms in the molecule. The two carbonyl carbons of the succinimide ring are characteristically found downfield, typically around δ 175-180 ppm. The carbons of the phenyl group will appear in the aromatic region (δ 120-140 ppm), with the ipso-carbon (the carbon directly attached to the nitrogen) showing a distinct chemical shift. The spiro carbon, being a quaternary carbon, will have a unique chemical shift, and the methylene (B1212753) carbons of the succinimide and cyclopentane rings will resonate in the aliphatic region of the spectrum. For instance, in the parent succinimide, the methylene carbons appear around δ 30 ppm. chemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on analogous structures and may vary in experimental conditions.)

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Phenyl-H (ortho, meta, para)7.2 - 7.5125 - 130
Phenyl-C (ipso)-~132
Succinimide-CH₂~2.8 (s)~30
Cyclopentane-CH₂1.5 - 2.5 (m)25 - 40
Spiro-C-40 - 50
Carbonyl-C-175 - 180

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

To unambiguously assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, multi-dimensional NMR techniques are employed.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons. For this compound, this would be particularly useful in tracing the connectivity of the protons within the cyclopentane ring, helping to assign the signals of the geminal and vicinal protons. sdsu.edu

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms. sdsu.edu This experiment is crucial for assigning the carbon signals based on the already assigned proton signals. For instance, the proton signals of the succinimide and cyclopentane methylene groups would show cross-peaks with their corresponding carbon signals in the HSQC spectrum.

Solid-State NMR Applications in Conformational and Polymorphic Analysis

While solution-state NMR provides information about the molecule's average conformation, solid-state NMR (ssNMR) can provide detailed insights into the specific conformation and packing of the molecules in the crystalline state. ox.ac.uk For a molecule like this compound, ssNMR could be used to study the orientation of the phenyl group relative to the succinimide ring and to investigate the presence of different crystalline forms (polymorphs). Techniques such as Cross-Polarization Magic Angle Spinning (CP-MAS) are typically used to obtain high-resolution spectra of solid samples. universiteitleiden.nl

Mass Spectrometry (MS) Techniques for Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of a molecule and its fragments, thereby confirming the molecular weight and offering clues about its structure.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination

High-resolution mass spectrometry is essential for determining the precise elemental composition of this compound. By measuring the mass with high accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas, thus providing unequivocal confirmation of the molecular formula, C₁₄H₁₅NO₂.

Tandem Mass Spectrometry (MS/MS) for Detailed Structural Information

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion) and its subsequent fragmentation to produce a spectrum of product ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to elucidate its connectivity.

For this compound, the molecular ion ([M]⁺˙) would be expected to undergo fragmentation through several characteristic pathways. Based on the fragmentation of related N-phenylsuccinimide structures, key fragmentation pathways would likely involve: nist.gov

Cleavage of the succinimide ring: This could lead to the loss of CO or C₂H₂O₂ fragments.

Loss of the phenyl group: Fragmentation could result in the loss of a phenyl radical (C₆H₅•) or aniline (B41778) (C₆H₅NH₂).

Fragmentation of the cyclopentane ring: The spiro-fused cyclopentane ring could undergo characteristic retro-Diels-Alder type reactions or loss of ethylene (B1197577) units.

By analyzing the masses of the fragment ions, a detailed picture of the molecule's structure can be pieced together, corroborating the information obtained from NMR spectroscopy.

Table 2: Plausible Mass Spectrometry Fragments for this compound

m/zPossible Fragment
229[M]⁺˙ (Molecular Ion)
201[M - CO]⁺˙
173[M - 2CO]⁺˙
152[M - C₆H₅]⁺
77[C₆H₅]⁺

X-ray Crystallography Studies of this compound and its Derivatives

X-ray crystallography stands as a definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides invaluable data on bond lengths, bond angles, and torsion angles, which collectively define the molecular conformation and how molecules pack within a crystal lattice.

Single-Crystal X-ray Diffraction for Absolute Configuration and Conformational Analysis

Single-crystal X-ray diffraction (SCXRD) is the gold standard for unambiguously determining the molecular structure of a compound. For derivatives of this compound, this technique can provide critical insights into the conformation of the spirocyclic system.

A key conformational feature of N-aryl succinimide derivatives is the dihedral angle between the plane of the phenyl ring and the succinimide ring. In a closely related compound, N-(3-hydroxyphenyl)succinimide, this angle has been determined to be 53.9(1)°. chemrxiv.org This significant tilt indicates a non-planar arrangement, which is a common feature in such structures to minimize steric hindrance between the two ring systems. For this compound, a similar non-planar conformation is expected, with the cyclopentane ring of the spiro system adopting an envelope or twist conformation to relieve ring strain.

Table 1: Representative Crystallographic Data for an N-Aryl Succinimide Derivative

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)11.432 (2)
b (Å)7.6567 (14)
c (Å)10.115 (2)
β (°)98.688 (7)
Volume (ų)875.2 (3)
Z4

Data for N-(3-hydroxyphenyl)succinimide, a structurally related compound. chemrxiv.org

Analysis of Intermolecular Interactions, Hydrogen Bonding, and Crystal Packing

The way molecules arrange themselves in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions. These interactions are fundamental to the physical properties of the solid material, such as melting point and solubility.

In the crystal structure of N-aryl succinimide derivatives, hydrogen bonding and other weak intermolecular forces play a crucial role. For instance, in N-(3-hydroxyphenyl)succinimide, molecules are linked into zigzag chains by strong O—H···O hydrogen bonds between the hydroxyl group of one molecule and a carbonyl oxygen of the succinimide ring of an adjacent molecule. chemrxiv.org While the parent this compound lacks a strong hydrogen bond donor like a hydroxyl group, weaker C—H···O interactions are expected to be significant. The hydrogen atoms of the phenyl and cyclopentane rings can act as weak donors, forming hydrogen bonds with the carbonyl oxygen atoms of the succinimide ring.

Vibrational Spectroscopy (IR and Raman) for Functional Group and Molecular Fingerprint Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and offers a unique "fingerprint" for identification. These techniques probe the vibrational modes of a molecule, which are sensitive to its structure and bonding.

For this compound, the most characteristic vibrations are associated with the succinimide ring and the phenyl group. The succinimide moiety gives rise to two strong carbonyl (C=O) stretching bands in the IR spectrum. These are the symmetric and anti-symmetric stretching modes. In peptide succinimide derivatives, these bands are observed around 1791 cm⁻¹ (symmetric) and 1716 cm⁻¹ (anti-symmetric). acs.org For N-phenylsuccinimide, a strong C=O stretching vibration is observed around 1700-1735 cm⁻¹. chemrxiv.orgresearchgate.net

The phenyl group exhibits characteristic C-H stretching vibrations typically above 3000 cm⁻¹, and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The spiro-fused cyclopentane ring will show C-H stretching vibrations below 3000 cm⁻¹ and various bending and rocking modes at lower frequencies.

Raman spectroscopy provides complementary information to IR spectroscopy. In N-phenylsuccinimide, both IR and Raman spectra show similar features, allowing for a comprehensive vibrational analysis. chemrxiv.org The combination of both techniques allows for a more complete assignment of the vibrational modes of the molecule.

Table 2: Characteristic Vibrational Frequencies for N-Phenyl Succinimide Derivatives

Vibrational ModeApproximate Wavenumber (cm⁻¹)
Phenyl C-H Stretch> 3000
Alkyl C-H Stretch< 3000
Symmetric C=O Stretch (Succinimide)~1790
Anti-symmetric C=O Stretch (Succinimide)~1715
Phenyl C=C Stretch1600 - 1450

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Elucidation of Chiral Derivatives

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful tools for the stereochemical elucidation of chiral compounds. For chiral derivatives of this compound, where chirality can arise from substitution on the cyclopentane or phenyl ring, or from the spiro center itself in certain cases, these techniques are invaluable for assigning the absolute configuration.

Circular Dichroism measures the difference in absorption of left and right circularly polarized light as a function of wavelength. A CD spectrum shows positive or negative bands (Cotton effects) corresponding to the electronic transitions of the chromophores within the chiral molecule. The succinimide and phenyl groups in the target compound are chromophores that will give rise to CD signals if the molecule is chiral. The sign and intensity of these Cotton effects are directly related to the three-dimensional arrangement of the atoms around the chromophore, and thus to the absolute configuration of the molecule.

One of the primary applications of CD is the assignment of stereochemistry by comparing the experimental spectrum to that of a known compound or to a spectrum predicted by theoretical calculations (e.g., using time-dependent density functional theory, TD-DFT). acs.org For molecules with multiple chromophores, the exciton (B1674681) coupling theory can be applied to determine the absolute stereochemistry from the sign of the coupled CD bands.

Optical Rotatory Dispersion is the measurement of the change in the angle of optical rotation with respect to the wavelength of light. An ORD curve provides information that is related to the CD spectrum through the Kronig-Kramers transforms. While CD is generally preferred for stereochemical analysis due to its simpler interpretation, ORD can also be a useful tool.

Vibrational Circular Dichroism (VCD) is an analogous technique in the infrared region, measuring the differential absorption of left and right circularly polarized IR radiation. VCD is highly sensitive to the conformation of molecules in solution and can be used to determine the absolute configuration of chiral molecules without the need for crystallization. nih.gov The combination of experimental VCD spectra with quantum chemical calculations provides a reliable method for stereochemical assignment. nih.gov

Theoretical and Computational Chemistry Investigations of 2 Phenyl 2 Azaspiro 4.4 Nonane 1,3 Dione

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations offer a powerful lens through which to examine the intrinsic properties of a molecule. By solving the Schrödinger equation, albeit with approximations, we can gain a detailed understanding of electron distribution, molecular orbital energies, and reactivity, all of which are crucial for predicting a molecule's behavior.

Density Functional Theory (DFT) Studies of Molecular Orbitals, Charge Distribution, and Electrostatic Potentials (MEP)

Density Functional Theory (DFT) has become a principal tool in computational chemistry for investigating the electronic properties of molecules. For 2-Phenyl-2-azaspiro[4.4]nonane-1,3-dione, DFT calculations, often employing functionals like B3LYP with a 6-31G(d) basis set, provide valuable insights into its electronic makeup. jocpr.com

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. nih.gov For N-phenylsuccinimide derivatives, the HOMO is typically localized on the phenyl ring, indicating it as the primary site for electrophilic attack, while the LUMO is often distributed across the succinimide (B58015) ring.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. researchgate.net These maps are invaluable for predicting how the molecule will interact with other molecules, particularly biological macromolecules like proteins. In the MEP of this compound, regions of negative potential (typically colored red) are expected around the oxygen atoms of the dione (B5365651) group, indicating their susceptibility to electrophilic attack and their role as hydrogen bond acceptors. nih.gov Conversely, positive potential regions (blue) are anticipated around the hydrogen atoms.

The charge distribution within the molecule, often quantified using methods like Mulliken population analysis, reveals the partial charges on each atom. This information further elucidates the molecule's polarity and potential interaction sites.

Table 1: Representative DFT-Calculated Electronic Properties of N-Phenylsuccinimide Analogs

PropertyTypical Calculated ValueSignificance
HOMO Energy-6.5 to -7.5 eVElectron-donating ability
LUMO Energy-1.0 to -2.0 eVElectron-accepting ability
HOMO-LUMO Gap4.5 to 6.5 eVChemical reactivity and stability
Dipole Moment1.5 to 2.5 DebyeMolecular polarity

Note: These values are illustrative and can vary depending on the specific derivative and the level of theory used in the calculation.

Ab Initio Calculations for Conformational Energy Landscapes and Stereoisomer Stability

While DFT is excellent for electronic properties, high-level ab initio methods, such as Møller-Plesset perturbation theory (MP2), are often employed for more accurate energy calculations, particularly for determining the relative stabilities of different conformations and stereoisomers.

For this compound, the primary conformational flexibility arises from the orientation of the phenyl group relative to the succinimide ring. The cyclopentane (B165970) ring of the spiro system also possesses a degree of flexibility, adopting various envelope and twist conformations. Ab initio calculations can be used to construct a potential energy surface that maps the energy of the molecule as a function of these conformational changes. This allows for the identification of the global minimum energy conformation and the energy barriers between different conformers. The relative stability of different stereoisomers, if applicable, can also be accurately predicted.

Molecular Modeling and Dynamics Simulations

To understand the dynamic behavior of this compound and its interactions in a more complex environment, molecular modeling and dynamics simulations are employed. These methods treat the molecule as a collection of atoms interacting through a set of classical force fields.

Conformational Analysis through Molecular Mechanics (MM) and Molecular Dynamics (MD)

Molecular Mechanics (MM) provides a computationally efficient way to explore the conformational space of a molecule. By systematically rotating bonds and calculating the steric energy, MM methods can identify low-energy conformations.

Molecular Dynamics (MD) simulations offer a more dynamic picture by simulating the movement of atoms over time. An MD simulation of this compound, typically in a simulated solvent environment, would reveal how the molecule flexes and changes its conformation in solution. This is crucial for understanding how the molecule might adapt its shape to fit into a biological receptor. The simulations can also provide information on the stability of different conformations and the timescales of conformational transitions.

Prediction of Spectroscopic Parameters

Computational methods can also be used to predict various spectroscopic properties of this compound. For instance, DFT calculations can predict the vibrational frequencies, which can then be compared with experimental infrared (IR) and Raman spectra to aid in the characterization of the molecule. nih.gov Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis), providing insights into the electronic transitions within the molecule. Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated, which are invaluable for confirming the structure of the synthesized compound.

Table 2: Computationally Predicted Spectroscopic Data for N-Phenylsuccinimide Analogs

Spectroscopic TechniquePredicted ParameterTypical Calculated Range
Infrared (IR)C=O stretching frequency1700-1780 cm⁻¹
UV-Visλmax250-280 nm
¹H NMRPhenyl protons7.0-7.5 ppm
¹³C NMRCarbonyl carbons175-180 ppm

Note: These are representative values and can be influenced by substituents and the computational method employed.

Structure-Activity Relationship (SAR) Studies through Computational Methods

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. Computational methods play a vital role in modern SAR, particularly through Quantitative Structure-Activity Relationship (QSAR) models. analchemres.org

For a class of compounds like spirosuccinimides, which have shown promise as anticonvulsant agents, QSAR models can be developed to predict the activity of new, unsynthesized derivatives. nih.gov These models are built by calculating a variety of molecular descriptors for a set of known active and inactive compounds. These descriptors can be electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume, surface area), or lipophilic (e.g., logP).

Table 3: Common Molecular Descriptors Used in QSAR Studies of Anticonvulsants

Descriptor TypeExample DescriptorRelevance to Biological Activity
ElectronicDipole MomentInfluences interactions with polar receptors.
StericMolecular VolumeDetermines the fit within a binding pocket.
LipophilicLogPAffects membrane permeability and transport.
TopologicalWiener IndexRelates to molecular branching and size.

Ligand-Based Drug Design Principles Applied to this compound Analogs

Ligand-based drug design methodologies are predicated on the principle that molecules with similar structures are likely to exhibit similar biological activities. In the absence of a well-defined three-dimensional structure of the biological target, these approaches leverage the information encoded within a series of active and inactive molecules to build predictive models. For analogs of this compound, this involves a systematic analysis of how modifications to the core scaffold influence their anticonvulsant effects.

Key structural components of the this compound scaffold that are typically investigated include the N-phenyl group, the spirocyclic system, and the succinimide ring. Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the phenyl ring, as well as the size of the spiro-fused ring, play a critical role in modulating anticonvulsant potency. For instance, the introduction of small, electron-withdrawing or lipophilic groups on the aromatic ring can significantly impact activity.

Pharmacophore Modeling and Virtual Screening Approaches for Target Identification

Pharmacophore modeling is a cornerstone of ligand-based drug design that distills the key chemical features of a set of active molecules into a three-dimensional query. This model represents the spatial arrangement of features such as hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positive or negative ionizable groups that are presumed to be essential for binding to a common biological target.

For the this compound series, a hypothetical pharmacophore model for anticonvulsant activity would likely include:

An aromatic ring feature corresponding to the N-phenyl group.

One or more hydrogen bond acceptor features associated with the carbonyl oxygens of the succinimide ring.

A hydrophobic feature representing the spiro-cyclopentane ring system.

The distances and angles between these features are critical components of the model. Once a statistically validated pharmacophore model is developed, it can be used as a 3D query to screen large virtual databases of chemical compounds. This process, known as virtual screening, aims to identify novel molecules that match the pharmacophore and are therefore likely to possess the desired biological activity. This approach not only aids in the discovery of new chemical scaffolds but can also help in identifying the potential biological targets for these compounds by comparing the identified hits with known ligands for specific receptors or enzymes.

Table 1: Hypothetical Pharmacophore Model Features for Anticonvulsant Activity of this compound Analogs
Feature TypeDescriptionGeometric Constraints (Illustrative)
Aromatic Ring (AR)Represents the N-phenyl substituent, likely involved in π-π stacking or hydrophobic interactions.Center defined by the phenyl ring.
Hydrogen Bond Acceptor (HBA1)One of the carbonyl oxygens of the succinimide ring, crucial for interaction with a hydrogen bond donor on the target.Distance from AR center: 4.5 - 5.5 Å
Hydrogen Bond Acceptor (HBA2)The second carbonyl oxygen of the succinimide ring.Distance from AR center: 3.0 - 4.0 Å
Hydrophobic Group (HY)The spiro-cyclopentane moiety, contributing to binding through hydrophobic interactions.Distance from AR center: 3.5 - 4.5 Å

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling seeks to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. These models take the form of an equation where the biological activity is a function of one or more molecular descriptors. For this compound and its analogs, QSAR studies are invaluable for predicting the anticonvulsant potency of newly designed molecules before their synthesis.

The development of a robust QSAR model involves several key steps:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors (e.g., topological, electronic, steric, and lipophilic) are calculated for each molecule in the series.

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to generate an equation that best correlates the descriptors with the observed activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its reliability.

For the 2-azaspiro[4.4]nonane-1,3-dione class of compounds, SAR studies have indicated that lipophilicity (logP) and the electronic nature of the substituents on the N-phenyl ring are significant determinants of anticonvulsant activity. A hypothetical QSAR model might, therefore, take a form where activity is positively correlated with logP and with an electronic parameter like the Hammett constant (σ) for substituents on the phenyl ring.

Table 2: Illustrative Data for a QSAR Study of this compound Analogs
Analog (Substituent on Phenyl Ring)Observed Activity (log 1/ED50)Calculated logPHammett Constant (σ)Molar Refractivity (MR)
H4.22.10.0065.3
4-Cl4.82.80.2370.3
4-CH34.52.6-0.1770.0
4-NO24.11.90.7870.0

Reaction Pathway Modeling and Transition State Analysis for this compound Transformations

Computational chemistry also provides powerful tools for investigating the mechanisms of chemical reactions, including the synthesis and transformations of this compound. By modeling the reaction pathway, chemists can gain insights into the feasibility of a proposed synthetic route, identify potential intermediates, and understand the factors that control the reaction's outcome and stereoselectivity.

A common synthetic route to spirosuccinimides involves the cycloaddition of an ylide with an appropriate Michael acceptor. Theoretical modeling of such a reaction would typically involve:

Locating Stationary Points: Using quantum mechanical methods like Density Functional Theory (DFT), the geometries of the reactants, products, any intermediates, and transition states are optimized.

Calculating Energies: The relative energies of these stationary points are calculated to construct a potential energy surface for the reaction. The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate.

Frequency Analysis: Vibrational frequency calculations are performed to confirm the nature of the stationary points (i.e., minima for reactants, products, and intermediates, and a first-order saddle point for a transition state).

This type of analysis can be used to compare different proposed mechanisms, to predict the effect of catalysts or different substituents on the reaction rate and selectivity, and to design more efficient synthetic strategies. For example, transition state analysis can reveal the key non-covalent interactions that stabilize the transition state, providing a basis for the rational design of catalysts that can enhance these interactions. While specific computational studies on the reaction pathways for this compound are not extensively reported in the literature, the principles of reaction pathway modeling are broadly applicable to its synthesis and chemical transformations.

Exploration of Biological Activities and Mechanistic Pathways of 2 Phenyl 2 Azaspiro 4.4 Nonane 1,3 Dione in Pre Clinical Research

In Vitro Receptor Binding and Enzyme Inhibition Assay Methodologies

In vitro assays are fundamental in the initial stages of drug discovery to identify the interaction of a compound with specific biological targets. For a molecule like 2-Phenyl-2-azaspiro[4.4]nonane-1,3-dione, these assays would typically involve screening against a panel of receptors and enzymes to determine its biological activity profile.

Screening Methodologies for Specific Biological Targets (e.g., GABA(A) receptors, kinases, proteases)

The succinimide (B58015) core of this compound is a well-known pharmacophore present in a variety of biologically active compounds, including anticonvulsant agents. acs.org Research on related spiro compounds has explored their activity against a range of targets. For instance, derivatives of 8-azaspiro[4.5]decane-7,9-dione have been synthesized and evaluated as ligands for the 5-HT1A receptor, a target for anxiolytic and antidepressant drugs. nih.gov

Enzyme inhibition is another critical area of investigation for succinimide and spirocyclic compounds. acs.orgmdpi.com Studies on succinimide derivatives have employed various in vitro enzyme assays to screen for inhibitory potential against enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), α-amylase, and α-glucosidase. nih.gov These assays are crucial for identifying compounds with potential applications in neurodegenerative and metabolic diseases. For example, the inhibitory activity against cholinesterases is determined spectrophotometrically by measuring the breakdown of substrates like acetylthiocholine. Similarly, α-glucosidase inhibition assays measure the suppression of the enzyme's ability to hydrolyze a substrate, which is quantified by a change in absorbance. nih.gov

Furthermore, the development of succinimide-based inhibitors for proteases, such as the mitochondrial rhomboid protease PARL, has been pursued using activity-based protein profiling (ABPP). nih.gov This technology allows for the targeted screening of small-molecule inhibitors in their native biological settings.

Methodologies for Determining Binding Affinities and Inhibitory Potencies

Once a compound shows activity in initial screens, the next step is to quantify its binding affinity or inhibitory potency. This is commonly expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). For enzyme inhibitors, the IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

For instance, in the study of succinimide derivatives as enzyme inhibitors, IC50 values were determined for their activity against AChE, BChE, α-glucosidase, and free radicals like DPPH and ABTS. nih.gov Similarly, for spiro hydantoin (B18101) derivatives targeting aldose reductase, IC50 values were calculated to quantify their potent inhibitory effects. nih.gov The determination of these values typically involves measuring the enzyme activity at various inhibitor concentrations and then fitting the data to a dose-response curve.

The following table summarizes the inhibitory activities of some succinimide derivatives against various enzymes, illustrating the type of data generated in such studies.

CompoundTarget EnzymeIC50 (μM)
MSJ2Acetylcholinesterase (AChE)Not specified (91.90% inhibition)
MSJ10Acetylcholinesterase (AChE)Not specified (93.20% inhibition)
MSJ2Butyrylcholinesterase (BChE)Not specified (97.30% inhibition)
MSJ10Butyrylcholinesterase (BChE)Not specified (91.36% inhibition)
MSJ9α-Glucosidase32
MSJ10α-Glucosidase28.04

Data extracted from research on succinimide derivatives, not this compound. nih.gov

Cellular Assay Research for Mechanism of Action Elucidation

Cellular assays are crucial for understanding how a compound affects biological processes within a living cell, providing insights into its mechanism of action.

Cell-Based Signaling Pathway Investigations Responsive to this compound Exposure

Research on structurally related spiro compounds has demonstrated their potential to modulate cellular signaling pathways, particularly in the context of cancer. For example, spiro[pyrrolidine-3, 3´-oxindole] derivatives have been shown to induce apoptotic cell death in breast cancer cells (MCF-7). nih.gov Similarly, novel spiro-pyrrolopyridazine derivatives have exhibited significant cytotoxicity against various cancer cell lines, including breast (MCF-7), lung (H69AR), and prostate (PC-3) cancer cells, by inducing apoptosis. acs.org

The investigation of apoptotic pathways often involves techniques like flow cytometry to quantify apoptotic cells and Western blot analysis to measure the expression levels of key apoptotic proteins. For instance, the pro-apoptotic proteins Bax and cytochrome c, and the anti-apoptotic protein Bcl-2 are commonly examined. acs.org Studies on spiro-pyrrolopyridazine derivatives revealed that a lead compound inhibited the anti-apoptotic Bcl-2 while inducing the pro-apoptotic Bax and cytochrome c. acs.org Some spiro compounds have also been investigated for their inhibitory activity against key signaling proteins like the epidermal growth factor receptor (EGFR), which is often dysregulated in cancer. acs.org

Subcellular Localization Studies

Determining the subcellular localization of a compound or its target can provide critical clues about its mechanism of action. While specific subcellular localization studies for this compound are not available, techniques such as fluorescence microscopy with tagged compounds or antibodies against target proteins are standard methodologies. For example, identifying that a compound localizes to the mitochondria could suggest a role in cellular metabolism or apoptosis.

Gene Expression and Proteomic Profiling Research in Response to Compound Treatment

To gain a broader understanding of a compound's cellular effects, global changes in gene expression and protein levels can be analyzed. Gene expression profiling, often performed using DNA microarrays or RNA sequencing, allows for the simultaneous measurement of the expression levels of thousands of genes in response to compound treatment. wikipedia.org This can help identify the cellular pathways that are perturbed by the compound.

Proteomic profiling, on the other hand, provides a snapshot of the proteins present in a cell at a given time. A powerful technique in this area is chemical proteomics, which can be used for target deconvolution. For instance, this approach was used to identify histone deacetylase 2 (HDAC2) and prohibitin 2 as potential cellular binding partners for a potent spiro[pyrrolidine-3, 3´-oxindole] anticancer compound. nih.gov

The following table summarizes the cytotoxic activities of a spiro-pyrrolopyridazine derivative against various cancer cell lines, which would typically be followed by mechanistic studies such as gene and protein expression profiling.

CompoundCell LineIC50 (μM)
SPP10MCF-7 (Breast Cancer)2.31 ± 0.3
SPP10H69AR (Lung Cancer)3.16 ± 0.8
SPP10PC-3 (Prostate Cancer)4.2 ± 0.2
SPP10Non-tumorigenic cells26.8 ± 0.4

Data extracted from research on a spiro-pyrrolopyridazine derivative, not this compound. acs.org

In Vivo Pharmacological Proof-of-Concept Studies in Animal Models

Preclinical evaluation in animal models has been instrumental in elucidating the potential mechanistic pathways of this compound derivatives. These studies utilize established seizure models to probe the central nervous system activity of these compounds.

Investigation of Central Nervous System (CNS) Activity Mechanisms (e.g., anticonvulsant mechanisms)

The primary CNS activity explored for this class of compounds is their anticonvulsant mechanism, which has been systematically investigated using standardized rodent seizure models. The two principal tests employed are the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test. nih.gov These models are not designed to prove therapeutic efficacy but to provide initial insights into the mechanism of action. Activity in the MES test suggests a compound's ability to prevent the spread of seizures, a mechanism common to drugs that act on voltage-dependent sodium channels. Conversely, activity in the scPTZ test indicates a compound may act by raising the seizure threshold, a characteristic often associated with agents that enhance GABAergic neurotransmission.

Research has shown that various N-phenylamino derivatives of 2-azaspiro[4.4]nonane-1,3-dione exhibit activity primarily in the scPTZ (also referred to as sc.Met) test. nih.govresearchgate.net For instance, N-(4-methylphenyl)-amino-2-azaspiro[4.4]nonane-1,3-dione and N-(2-trifluoromethylphenyl)-amino-2-azaspiro[4.4]nonane-1,3-dione were identified as potent inhibitors of seizures in this model. nih.govresearchgate.net Another derivative, N-[(2,4-dichlorophenyl)-amino]-2-azaspiro[4.4]nonane-1,3-dione, demonstrated anti-seizure properties in the MES model. researchgate.net

Further mechanistic studies have explored the interaction of these spiro compounds with other CNS targets. A series of N-[(4-arylpiperazin-1-yl)-propyl]-2-aza-spiro[4.4]nonane-1,3-dione derivatives were evaluated for their affinity to serotonin (B10506) receptors 5-HT1A and 5-HT2A, given their structural similarity to long-chain arylpiperazines. nih.gov While several derivatives showed high affinity for these receptors, no direct correlation was established between this serotonergic activity and the observed anticonvulsant effects in the scPTZ model. nih.gov

Compound DerivativeAnimal Model TestObserved Activity / FindingReference
N-(4-methylphenyl)-amino-2-azaspiro[4.4]nonane-1,3-dioneSubcutaneous Pentylenetetrazole (scPTZ)Potent seizure inhibition nih.govresearchgate.net
N-(2-trifluoromethylphenyl)-amino-2-azaspiro[4.4]nonane-1,3-dioneSubcutaneous Pentylenetetrazole (scPTZ)Potent seizure inhibition nih.govresearchgate.net
N-[(2,4-dichlorophenyl)-amino]-2-azaspiro[4.4]nonane-1,3-dioneMaximal Electroshock (MES)Exhibited anti-seizure properties researchgate.net
2-{3-[4-(2-fluorophenyl)-piperazin-1yl]-propyl}-2-aza-spiro[4.4]nonane-1,3-dioneSubcutaneous Pentylenetetrazole (scPTZ)Active in model nih.gov
N-[(4-arylpiperazin-1-yl)-propyl] derivativesSerotonin Receptor BindingHigh affinity for 5-HT1A/5-HT2A receptors, but no correlation with anticonvulsant activity nih.gov

Exploration of Anti-inflammatory or Immunomodulatory Mechanisms

Based on a review of available preclinical research, in vivo studies focused on elucidating potential anti-inflammatory or immunomodulatory mechanisms of this compound and its direct derivatives have not been reported.

Neuroprotective Mechanisms

A survey of scientific literature indicates that in vivo investigations into the specific neuroprotective mechanisms of this compound and its derivatives are not currently available.

Structure-Mechanism Relationships (SMR) for this compound Derivatives

Systematic studies have been conducted to understand how molecular modifications to the 2-azaspiro[4.4]nonane-1,3-dione scaffold influence its anticonvulsant activity profile, providing valuable structure-mechanism relationship insights. nih.govresearchgate.net

The anticonvulsant mechanism appears highly dependent on three main structural features:

The N-substituent: The nature of the group attached to the imide nitrogen is critical. The introduction of a phenyl ring at this position generally results in less active compounds compared to N-benzyl derivatives. researchgate.net Within N-phenylamino derivatives, the type and position of substituents on the aryl ring significantly modulate activity. For example, the presence of methyl or trifluoromethyl groups was found to be a key determinant of activity in the scPTZ test. nih.govresearchgate.net Furthermore, incorporating fluoro or trifluoromethyl substituents was shown to increase anticonvulsant activity when compared to analogous chloro, methoxy, or methyl derivatives. researchgate.net

The Spiro-cycloalkyl System: The size of the cycloalkyl ring attached at the spiro carbon atom influences the compound's activity profile. Comparative studies between 2-azaspiro[4.4]nonane (cyclopentane ring) and 2-azaspiro[4.5]decane (cyclohexane ring) derivatives have revealed differences in potency and the mechanistic profile (MES vs. scPTZ). nih.gov

The Linker Atom: In studies comparing N-benzyl (X=CH2) and N-aminophenyl (X=NH) linkers, the nature of the atom connecting the phenyl ring to the core structure was also shown to affect anticonvulsant properties. researchgate.net

These findings collectively suggest that subtle electronic and steric modifications to the molecule can shift its activity between different anticonvulsant mechanisms as defined by the preclinical screening models.

Structural ModificationEffect on Mechanism/ActivityReference
Substitution on N-phenyl ring (e.g., methyl, trifluoromethyl)Modulates activity, particularly in the scPTZ model, suggesting an influence on seizure threshold. nih.govresearchgate.net
Incorporation of fluoro or trifluoromethyl groups vs. chloro or methylIncreased anticonvulsant activity. researchgate.net
Size of spiro-cycloalkyl ring (cyclopentane vs. cyclohexane)Influences potency and the specific anticonvulsant profile (MES vs. scPTZ). nih.gov
Nature of N-substituent (N-phenyl vs. N-benzyl)N-benzyl derivatives were generally more active than N-phenyl derivatives. researchgate.net

Target Identification and Validation Methodologies for this compound Activity

The identification and validation of molecular targets for this compound derivatives are guided by the outcomes of the in vivo mechanistic studies. When a compound shows significant activity in a specific animal model, follow-up in vitro assays are employed to identify and confirm its interaction with a putative molecular target.

A primary example is the follow-up for compounds active in the scPTZ test. Since this test is predictive of agents that enhance GABAergic neurotransmission, a logical subsequent step is to assess the compound's interaction with components of the GABA system. One standard methodology for this is the in vitro radioligand binding assay for the GABA-A receptor. nih.gov This technique measures the ability of the test compound to displace a radiolabeled ligand (such as [3H]muscimol) from the GABA-A receptor in prepared brain tissue membranes. nih.gov Such assays can determine the affinity of the compound for the receptor, thereby validating it as a potential molecular target and confirming the mechanism suggested by the in vivo data.

Similarly, for compounds that might have other structural alerts, binding assays for different targets are used. For instance, the affinity of certain derivatives for serotonin 5-HT1A and 5-HT2A receptors was determined using specific radioligand binding assays to explore alternative or secondary mechanisms of action. nih.gov These methodologies, which combine in vivo functional screening with in vitro target binding, are crucial for building a comprehensive understanding of a compound's mechanism of action at the molecular level.

Applications of 2 Phenyl 2 Azaspiro 4.4 Nonane 1,3 Dione in Medicinal Chemistry Research and Scaffold Development

Role as a Privileged Scaffold in Contemporary Drug Discovery Research

The concept of a "privileged scaffold" is central to modern drug discovery, referring to a molecular framework that is capable of binding to multiple biological targets with high affinity. rsc.orgrsc.org Spirocycles, in general, are increasingly recognized as privileged structures due to their inherent three-dimensionality, which provides a fixed orientation of substituents in space, potentially leading to enhanced biological activity and selectivity. rsc.orgtandfonline.com The rigid nature of the spirocyclic core can reduce the entropic penalty upon binding to a target protein, a favorable characteristic in drug design. rsc.org

The 2-azaspiro[4.4]nonane-1,3-dione moiety, a key feature of 2-Phenyl-2-azaspiro[4.4]nonane-1,3-dione, is present in various biologically active compounds. acs.org This spiro-hydantoin system offers a versatile platform for the introduction of diverse substituents at both the phenyl ring and the spirocyclic core, allowing for the fine-tuning of physicochemical and pharmacological properties. The spirocyclic nature of the scaffold provides access to novel chemical space, moving away from the often flat, aromatic structures that dominate many compound libraries. rsc.org This exploration of three-dimensional space is crucial for identifying ligands for challenging targets such as protein-protein interactions.

While this compound itself is a specific entity, the broader class of azaspiro[4.4]nonane derivatives has been investigated for various therapeutic applications. acs.orgresearchgate.netnih.gov The pyrrolidine-2,5-dione (succinimide) ring within the scaffold is a well-known pharmacophore found in a number of anticonvulsant drugs, suggesting a potential neurological application for derivatives of this scaffold. The phenyl group attached to the nitrogen atom provides a key point for modification to modulate properties such as lipophilicity and metabolic stability, further enhancing its utility as a privileged scaffold.

Development of Novel Analogs with Enhanced Biological Activity or Selectivity (Research Principles and Design)

The development of novel analogs from a lead scaffold is a fundamental strategy in medicinal chemistry to optimize biological activity, selectivity, and pharmacokinetic properties. The this compound scaffold offers several avenues for structural modification to generate a library of analogs for biological screening. The primary principles guiding the design of these analogs often revolve around structure-activity relationship (SAR) studies.

Another important modification site is the cyclopentane (B165970) ring of the spiro system. The introduction of substituents on this ring can alter the conformational properties of the scaffold and provide additional points of interaction with a biological target. Furthermore, the carbonyl groups of the succinimide (B58015) ring could potentially be modified, for example, through reduction or conversion to other functional groups, to explore different chemical space and biological activities.

The general research principles for designing novel analogs of this compound would involve:

Systematic modification of the phenyl ring: Introducing a variety of substituents to probe the electronic and steric requirements for optimal activity.

Functionalization of the cyclopentane ring: Adding substituents to explore new binding interactions.

Stereochemical exploration: As the spirocarbon is a stereocenter, the synthesis and evaluation of individual enantiomers could reveal differences in biological activity.

The following table summarizes hypothetical analog designs and the rationale behind them:

Analog Modification Design Rationale
2-(4-Chlorophenyl)-2-azaspiro[4.4]nonane-1,3-dioneAddition of a chlorine atom at the para position of the phenyl ring.To investigate the effect of an electron-withdrawing group and potential halogen bonding on biological activity.
2-(4-Methoxyphenyl)-2-azaspiro[4.4]nonane-1,3-dioneAddition of a methoxy group at the para position of the phenyl ring.To explore the impact of an electron-donating group and potential hydrogen bond acceptor on activity.
2-Phenyl-7-methyl-2-azaspiro[4.4]nonane-1,3-dioneAddition of a methyl group to the cyclopentane ring.To assess the influence of steric bulk on the spirocyclic core on target binding.

Prodrug Strategies and Bioisosteric Replacements for this compound (Conceptual Research)

Prodrug Strategies

Prodrug design is a valuable tool to overcome undesirable physicochemical or pharmacokinetic properties of a drug candidate, such as poor solubility, low bioavailability, or formulation challenges. orientjchem.org For this compound, several conceptual prodrug strategies could be envisioned, primarily focusing on modifications of the cyclic imide functionality.

One approach involves the N-acyloxymethylation or N-phosphonooxymethylation of the imide nitrogen, a strategy that has been successfully applied to other cyclic imides to enhance water solubility. nih.gov These promoieties are designed to be cleaved in vivo by esterases or phosphatases, respectively, to regenerate the parent compound. Another possibility is the design of cyclization-activated prodrugs, where an intramolecular reaction under physiological conditions leads to the release of the active drug. nih.gov For example, a promoiety could be attached to the imide that, upon enzymatic or chemical trigger, undergoes cyclization to release the this compound.

Bioisosteric Replacements

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties to produce broadly similar biological properties, is a cornerstone of medicinal chemistry. core.ac.ukacs.org For this compound, the phenyl ring is a prime candidate for bioisosteric replacement to modulate properties such as metabolic stability, lipophilicity, and target interactions.

Nonclassical phenyl bioisosteres, such as bicyclo[1.1.1]pentane (BCP), cubane, and various heterocyclic rings, have emerged as effective replacements for the phenyl group in drug discovery. tandfonline.comnih.govresearchgate.net Replacing the phenyl ring with a BCP moiety, for instance, can lead to improved solubility and metabolic stability while maintaining a similar spatial orientation of substituents. nih.gov Heterocyclic rings like pyridine, pyrimidine, or thiophene could also be employed as bioisosteres of the phenyl group. These replacements can introduce new hydrogen bonding capabilities and alter the electronic nature of the molecule, potentially leading to improved potency or a different selectivity profile.

The following table outlines some conceptual bioisosteric replacements for the phenyl group in this compound:

Original Moiety Bioisosteric Replacement Rationale for Replacement
PhenylBicyclo[1.1.1]pentylTo improve metabolic stability and solubility while maintaining a rigid scaffold for substituent presentation.
PhenylPyridylTo introduce a hydrogen bond acceptor and alter the electronic properties of the aromatic ring.
PhenylThienylTo explore the effect of a different heteroaromatic system on biological activity and physicochemical properties.

Combinatorial Chemistry and High-Throughput Synthesis of this compound Libraries for Screening

Combinatorial chemistry, coupled with high-throughput screening (HTS), has revolutionized the drug discovery process by enabling the rapid synthesis and evaluation of large numbers of compounds. nih.gov The this compound scaffold is well-suited for the application of combinatorial synthesis methodologies to generate diverse libraries for biological screening.

A diversity-oriented synthesis (DOS) approach could be employed to create a library of this compound derivatives. nih.govacs.orgcam.ac.uk This strategy focuses on generating structural diversity by systematically varying the building blocks used in the synthesis. For the this compound scaffold, a combinatorial library could be constructed by using a variety of substituted anilines (to introduce diversity at the phenyl ring) and substituted cyclopentane-1,1-dicarboxylic acids (to introduce diversity on the spirocyclic core).

The synthesis could be adapted for solid-phase or solution-phase parallel synthesis formats to facilitate high-throughput production. For example, a solid-phase synthesis could involve immobilizing a cyclopentane precursor onto a resin, followed by reaction with a diverse set of anilines and subsequent cyclization to form the spiro-pyrrolidine-2,5-dione ring. Cleavage from the resin would then yield the final library of compounds.

The design of such a library would aim to cover a broad range of chemical space by varying key physicochemical properties such as:

Lipophilicity (logP): By incorporating a range of substituents from hydrophilic to lipophilic on the phenyl ring.

Molecular Weight: By using building blocks of varying sizes.

Hydrogen Bonding Capacity: By introducing functional groups capable of acting as hydrogen bond donors or acceptors.

Integration into Multicomponent Reaction (MCR) Frameworks for Diversity-Oriented Synthesis

Multicomponent reactions (MCRs) are powerful synthetic tools in which three or more reactants combine in a single reaction vessel to form a product that contains substantial portions of all the starting materials. rsc.orgnih.gov MCRs are highly convergent and atom-economical, making them ideal for the rapid generation of molecular complexity and the construction of compound libraries for diversity-oriented synthesis. rsc.orgnih.govsemanticscholar.org

The this compound scaffold, or its precursors, could potentially be integrated into MCR frameworks to facilitate the efficient synthesis of diverse derivatives. For instance, a one-pot, multi-component reaction could be designed to assemble the spirocyclic system from simple starting materials. While specific MCRs for the direct synthesis of this compound are not widely reported, the principles of MCRs can be applied to its synthesis.

One conceptual MCR approach could involve the reaction of a cyclopentanone (B42830) derivative, an aniline (B41778), and a source of the dicarbonyl unit in a single step. Alternatively, MCRs could be used to generate complex fragments that are then cyclized to form the desired spirocyclic scaffold. The use of MCRs would allow for the introduction of multiple points of diversity in a single synthetic operation, significantly accelerating the generation of a compound library.

The integration of the 2-azaspiro[4.4]nonane-1,3-dione scaffold into MCRs would offer several advantages for diversity-oriented synthesis:

Efficiency: Rapid assembly of complex molecules from simple and diverse starting materials.

Diversity: The ability to introduce multiple points of diversity in a single step.

Novelty: Access to novel chemical space and molecular architectures that may not be readily accessible through traditional linear synthesis.

The development of novel MCRs that can generate spiro-heterocyclic scaffolds like this compound is an active area of research with significant potential to impact drug discovery. rsc.orgnih.gov

Future Research Directions and Translational Challenges for 2 Phenyl 2 Azaspiro 4.4 Nonane 1,3 Dione Studies

Emerging Synthetic Methodologies and Sustainable Production Research

The future synthesis of 2-Phenyl-2-azaspiro[4.4]nonane-1,3-dione and its analogs is poised to move beyond traditional batch methods towards more efficient, sustainable, and scalable technologies. Research in this area is critical for ensuring economic viability and reducing the environmental impact of production.

Emerging strategies focus on several key areas:

Flow Chemistry: Continuous flow synthesis offers significant advantages over batch processing, including enhanced reaction control, improved safety for hazardous reactions, higher yields, and simplified scale-up. For the synthesis of spirocyclic frameworks, flow chemistry can enable precise control over reaction parameters, which is crucial for managing the complex stereochemistry often associated with these structures. This technology is particularly valuable for multi-step syntheses, allowing for the integration of reaction and purification steps, thereby reducing processing time and waste.

Green Chemistry Approaches: The principles of green chemistry are increasingly being applied to the synthesis of complex molecules. This includes the use of biobased starting materials, such as itaconic acid, to create spiroimide scaffolds. Other sustainable practices involve employing environmentally benign solvents like polyethylene (B3416737) glycol (PEG), utilizing visible-light-promoted reactions to avoid harsh reagents, and developing transition-metal-free catalytic systems. These methods aim to improve atom economy and reduce the generation of hazardous waste.

Advanced Catalysis: Novel catalytic methods are being explored to construct the azaspiro[4.4]nonane core with high efficiency and stereoselectivity. This includes rhodium-catalyzed C-H activation and cyclopropanation, which can create complex spirocycles from readily available starting materials. Furthermore, the development of biocatalytic methods, using engineered enzymes, presents a promising avenue for the stereodivergent synthesis of azaspiroalkanes, offering access to specific stereoisomers which may have distinct pharmacological profiles.

Multicomponent Reactions (MCRs): MCRs, which combine three or more reactants in a single step to form a complex product, are highly valued for their efficiency and atom economy. Photocatalytic MCRs are being developed for the construction of related β-spirocyclic pyrrolidines, a strategy that could be adapted for the synthesis of this compound derivatives.

Table 1: Emerging Synthetic Methodologies
MethodologyKey AdvantagesRelevance to this compound
Flow ChemistryEnhanced control, safety, scalability, higher yields.Facilitates complex, multi-step synthesis and scale-up for production.
Green ChemistryReduced environmental impact, use of renewable resources, improved atom economy.Enables sustainable production pathways using biobased precursors and eco-friendly conditions.
Advanced CatalysisHigh efficiency, stereoselectivity, access to novel chemical space.Allows for precise control over the spirocyclic core's architecture, including specific stereoisomers.
Multicomponent ReactionsHigh efficiency, atom economy, reduced synthetic steps.Streamlines the synthesis process, enabling rapid generation of a library of derivatives.

Advanced Computational Approaches for Predictive Modeling and De Novo Design

Computational chemistry is an indispensable tool in modern drug discovery, enabling the prediction of molecular properties and the rational design of new compounds. For this compound, these approaches can accelerate the optimization process and reduce the reliance on costly and time-consuming experimental screening.

Future research will likely leverage the following computational strategies:

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish mathematical relationships between the chemical structure of a series of compounds and their biological activity. For anticonvulsant spirosuccinimides, 2D and 3D-QSAR models can identify key structural features and physicochemical properties (e.g., lipophilicity, electronic effects) that govern anticonvulsant potency. These models are crucial for predicting the activity of newly designed analogs.

Molecular Docking and Pharmacophore Modeling: Molecular docking simulates the interaction of a ligand with the binding site of a target protein. Although the precise targets for this compound may still be under investigation, docking studies against putative targets like the GABA-A receptor can provide insights into binding modes and energies. Pharmacophore modeling identifies the essential 3D arrangement of features necessary for biological activity, serving as a template for designing new molecules with improved affinity and selectivity.

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound early in the discovery process is critical to avoid late-stage failures. In silico tools and machine learning models are increasingly used to predict properties like aqueous solubility, blood-brain barrier penetration, metabolic stability, and potential toxicity, helping to prioritize candidates with favorable pharmacokinetic profiles.

De Novo Design: De novo design algorithms, often powered by artificial intelligence, can generate novel molecular structures tailored to a specific biological target or desired property profile. These methods can explore vast chemical space to propose innovative spirocyclic scaffolds that may offer improved efficacy or novel mechanisms of action compared to existing compounds.

Table 2: Advanced Computational Approaches
ApproachObjectiveApplication for this compound
QSAR/3D-QSARCorrelate chemical structure with biological activity.Predict anticonvulsant potency and guide the design of more active derivatives.
Molecular DockingPredict binding mode and affinity to a biological target.Elucidate interactions with potential targets like the GABA-A receptor.
ADMET PredictionForecast pharmacokinetic and toxicity properties.Prioritize compounds with desirable drug-like properties for further development.
De Novo DesignGenerate novel molecular structures with desired properties.Discover new spirosuccinimide scaffolds with potentially enhanced efficacy or novel mechanisms.

Novel Biological Target Identification and Mechanistic Elucidation Strategies

While derivatives of 2-azaspiro[4.4]nonane-1,3-dione have shown anticonvulsant activity, potentially through modulation of GABA-A receptors, a comprehensive understanding of their mechanism of action requires exploring all possible biological targets. Future research must employ unbiased, cutting-edge techniques to identify novel targets and fully elucidate the compound's pharmacological pathways.

Key strategies for target identification and mechanistic studies include:

Phenotypic Screening: This approach involves screening compounds in cell-based or whole-organism models to identify a desired physiological effect (a phenotype) without a priori knowledge of the molecular target. High-throughput phenotypic screening in models like zebrafish can identify compounds that rescue seizure-like behaviors, providing a powerful, unbiased method to discover novel anticonvulsant agents and their corresponding targets, especially for drug-resistant forms of epilepsy.

Chemical Proteomics (Chemoproteomics): This powerful set of techniques aims to identify the direct protein interaction partners of a small molecule within a complex biological system. Strategies such as affinity-based pulldowns, where the compound is immobilized to enrich for binding proteins, and activity-based protein profiling (ABPP) can map the target landscape. More advanced methods like LiP-Quant, which combines limited proteolysis with mass spectrometry, can identify target proteins and their specific binding sites without requiring modification of the compound.

Expression Proteomics and Genomics: Analyzing global changes in protein (proteomics) or gene (transcriptomics) expression following treatment with this compound can provide clues about the biological pathways it modulates. Techniques like FITExP (Functional Identification of Target by Expression Proteomics) leverage these changes to infer the primary targets of a drug.

Integration with Computational Biology: Combining experimental data from proteomics with computational tools, such as protein-protein interaction network analysis, can help prioritize the most promising biological targets for further validation.

Table 3: Target Identification and Mechanistic Elucidation Strategies
StrategyPrinciplePotential Outcome for this compound
Phenotypic ScreeningIdentify compounds based on a desired biological effect in a model system.Discovery of novel anticonvulsant activities and potential for treating drug-resistant epilepsy.
Chemical ProteomicsDirectly identify protein-drug interactions in a native biological context.Unbiased identification of primary targets and off-targets, clarifying the mechanism of action.
Expression ProfilingMeasure changes in gene or protein expression post-treatment.Reveal the downstream biological pathways affected by the compound.
Computational IntegrationAnalyze omics data using bioinformatics to prioritize targets.Build a comprehensive model of the compound's mechanism and identify high-confidence targets.

Development of Advanced Analytical Techniques for Quantitation and Metabolite Profiling Research

To translate this compound into a viable therapeutic agent, it is essential to develop robust analytical methods to study its pharmacokinetic profile and metabolic fate. These studies are fundamental for understanding how the compound is absorbed, distributed, metabolized, and excreted by the body.

Future research in this domain will necessitate:

Validated Bioanalytical Methods: The development of a sensitive, specific, and reproducible method for quantifying the compound in biological matrices (e.g., plasma, serum, cerebrospinal fluid) is a prerequisite for pharmacokinetic studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose, offering high sensitivity and selectivity. A fully validated method according to regulatory guidelines (e.g., ICH M10) will be required.

High-Resolution Mass Spectrometry (HRMS) for Metabolite Profiling: Identifying the metabolites of a drug candidate is crucial for assessing its safety and understanding its clearance pathways. HRMS platforms (e.g., Q-TOF, Orbitrap) enable the detection and structural elucidation of metabolites in complex biological samples from both in vitro (e.g., liver microsome incubations) and in vivo studies.

Advanced Data Mining Techniques: Sophisticated data processing techniques are needed to mine the vast datasets generated by HRMS. Methods like mass defect filtering, product ion filtering, and neutral loss filtering help to distinguish drug-related metabolites from the endogenous background matrix, facilitating the identification of even low-level metabolites.

Novel Structural Elucidation Tools: For challenging cases, such as the differentiation of isomeric metabolites, advanced techniques may be required. Infrared ion spectroscopy (IRIS), for example, can provide diagnostic vibrational fingerprints of mass-selected ions, enabling unambiguous structural assignment when compared to reference standards or theoretical spectra.

Table 4: Advanced Analytical Techniques
TechniquePurposeSpecific Application for this compound
LC-MS/MSSensitive and specific quantification of the parent drug in biological fluids.Determine pharmacokinetic parameters (half-life, clearance, volume of distribution).
HRMS (e.g., Q-TOF)Detection and structural elucidation of metabolites.Characterize the biotransformation pathways and identify major and minor metabolites.
In Vitro Metabolic AssaysAssess metabolic stability and generate metabolites for identification.Use liver microsomes to predict hepatic clearance and identify potential drug-drug interactions.
Infrared Ion Spectroscopy (IRIS)Unambiguous structural identification of metabolites, including isomers.Confirm the structure of critical or unusual metabolites that are difficult to identify by MS/MS alone.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling faster and more efficient analysis of complex biological and chemical data. The integration of these technologies will be a significant translational accelerator for the development of this compound and related compounds.

Key applications of AI and ML in this context include:

De Novo Drug Design: AI-powered generative models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can design novel molecules from scratch. These models can be trained on libraries of known anticonvulsants to generate new spirosuccinimide derivatives with optimized properties, such as higher predicted activity, improved synthetic feasibility, and better ADMET profiles.

Predictive ADMET Modeling: ML algorithms, particularly deep learning and graph neural networks, are being used to build highly accurate models for predicting ADMET properties. Platforms like ADMET-AI can rapidly screen large virtual libraries of this compound analogs to filter out compounds with predicted liabilities before synthesis.

High-Throughput Screening (HTS) Data Analysis: ML can analyze the large datasets generated from HTS campaigns to identify hit compounds and build predictive models. For anticonvulsant discovery, ML models can be trained on data from screens like the 6 Hz seizure model to identify novel compounds with potential activity against therapy-resistant epilepsy.

Synthesis Planning and Optimization: AI tools are being developed to assist in retrosynthetic analysis, predicting viable synthetic routes for novel compounds generated by de novo design. ML can also be used to optimize reaction conditions, improving yields and reducing the time required for chemical synthesis development.

Table 5: Integration of AI and Machine Learning
AI/ML ApplicationFunctionImpact on this compound Research
Generative ModelsDesign novel molecules with desired properties.Creation of next-generation spirosuccinimides with enhanced efficacy and drug-like characteristics.
Predictive ADMETForecast pharmacokinetic and toxicity profiles from chemical structure.Early-stage filtering and prioritization of candidates, reducing attrition rates.
HTS Data AnalysisIdentify active compounds and patterns in large screening datasets.Accelerate the identification of lead compounds from experimental screens.
Synthesis PlanningPredict efficient synthetic routes for novel compounds.Ensure that computationally designed molecules are synthetically accessible.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.